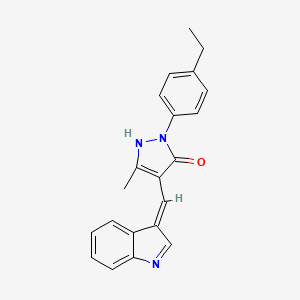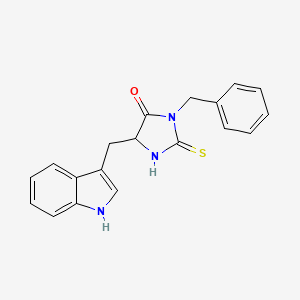![molecular formula C14H8F6N2O B3893258 6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone](/img/structure/B3893258.png)
6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone
描述
6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone acts as a competitive inhibitor of PKC by binding to the kinase domain of the enzyme. It prevents the activation of PKC by blocking the binding of ATP to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates. This compound has been shown to be a reversible inhibitor of PKC, with a dissociation constant (Kd) in the nanomolar range.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In cardiovascular diseases, this compound has been shown to reduce myocardial infarct size and improve cardiac function. In the nervous system, this compound has been shown to enhance long-term potentiation (LTP) and improve learning and memory.
实验室实验的优点和局限性
One of the main advantages of 6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone is its high specificity for PKC. It has been shown to inhibit all PKC isoforms, making it a useful tool to study the downstream effects of PKC signaling. This compound is also a reversible inhibitor of PKC, allowing for the study of the effects of PKC inhibition on cellular processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone in scientific research. One area of interest is the role of PKC in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to enhance LTP and improve learning and memory, suggesting that PKC may play a role in these diseases. Another area of interest is the development of new PKC inhibitors with improved specificity and solubility. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the role of PKC in various cellular processes.
科学研究应用
6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of all PKC isoforms, making it a useful tool to study the downstream effects of PKC signaling. This compound has been used to investigate the role of PKC in cancer, diabetes, and cardiovascular diseases. It has also been used to study the effects of PKC inhibition on neuronal function and synaptic plasticity.
属性
IUPAC Name |
6-(trifluoromethyl)-4-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O/c15-13(16,17)10-4-2-1-3-8(10)5-6-9-7-11(14(18,19)20)22-12(23)21-9/h1-7H,(H,21,22,23)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPGIBOUOUKJRO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B3893175.png)
![5-amino-3-[1-cyano-2-(3,5-dichloro-2-methoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3893190.png)
![5-amino-3-[2-(2-bromo-4,5-dimethoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3893198.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3893205.png)
methanone](/img/structure/B3893222.png)
![2-chloro-5-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3893226.png)
![N,N-dimethyl-2-[2-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3893235.png)
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3893244.png)
![N-[4-(butyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B3893247.png)
![N-(2-methoxyethyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3893264.png)


![3-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B3893275.png)
![5-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3893280.png)